![molecular formula C9H9ClN4OS B2780018 3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one CAS No. 1343710-59-7](/img/structure/B2780018.png)
3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one
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Overview
Description
3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as PDD-00017273 and has been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Synthetic Methods and Chemical Interactions
The synthesis of 1,2,4-triazole derivatives, including compounds similar to 3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one, has been a focus of research due to their significant biological activities and potential as surface active agents. The process involves reactions with various precursors and intermediates, highlighting the versatility and reactivity of these compounds in forming biologically active heterocycles (El-Sayed, 2006).
Biological Activities and Applications
Antimicrobial and Antitumor Activities
Compounds related to 3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one have been investigated for their antimicrobial and antitumor activities. For instance, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains showed promising in vitro antitumor activity against various cell lines, highlighting the potential of triazole derivatives in cancer research (Hu et al., 2008). Additionally, some new 1,2,4-triazoles synthesized from isonicotinic acid hydrazide were evaluated for their antimicrobial activities, further demonstrating the broad-spectrum biological potential of these compounds (Bayrak et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mode of Action
It is known that pyrazole derivatives interact with their targets through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their wide range of applications in different fields of science .
Result of Action
Similar compounds have been found to display favorable activities in early studies .
properties
IUPAC Name |
3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c1-14-8(15)12-13-9(14)16-5-6-3-2-4-11-7(6)10/h2-4H,5H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLWMYCJYVUGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NN=C1SCC2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one | |
CAS RN |
1343710-59-7 |
Source
|
Record name | 3-{[(2-chloropyridin-3-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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